
Dimethyl sulphide dichloroborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl sulphide dichloroborane, also known as dichloroborane dimethyl sulphide, is a chemical compound with the molecular formula (CH₃)₂S·BHCl₂. It is a complex formed between dimethyl sulphide and dichloroborane. This compound is known for its use as a reducing agent in organic synthesis, particularly in the reduction of azides to amines.
准备方法
Dimethyl sulphide dichloroborane can be synthesized through the reaction of boron trichloride (BCl₃) with dimethyl sulphide ((CH₃)₂S). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction is as follows:
BCl3+(CH3)2S→(CH3)2S⋅BHCl2
In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The compound is usually handled under an inert atmosphere to prevent hydrolysis and oxidation.
化学反应分析
Dimethyl sulphide dichloroborane undergoes several types of chemical reactions, including:
-
Reduction Reactions: : It is a highly selective reducing agent, particularly effective in the reduction of organic azides to amines. The reaction proceeds under mild conditions and is highly efficient.
-
Hydroboration Reactions: : The compound can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
-
Substitution Reactions: : It can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include organic azides, alkenes, and various nucleophiles. The major products formed from these reactions are amines, organoboranes, and substituted boranes.
科学研究应用
Dimethyl sulphide dichloroborane has several applications in scientific research:
-
Chemistry: : It is widely used as a reducing agent in organic synthesis. Its ability to selectively reduce azides to amines makes it valuable in the synthesis of pharmaceuticals and other organic compounds.
-
Biology: : In biological research, it is used to modify biomolecules through reduction reactions, aiding in the study of protein and nucleic acid structures.
-
Medicine: : The compound’s role in the synthesis of amines is crucial for the development of various drugs and therapeutic agents.
-
Industry: : It is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism by which dimethyl sulphide dichloroborane exerts its reducing effects involves the transfer of hydride ions (H⁻) from the boron center to the substrate. The molecular targets are typically organic azides, which are reduced to amines. The pathway involves the formation of a boron-nitrogen intermediate, which subsequently undergoes hydrolysis to yield the amine product.
相似化合物的比较
Dimethyl sulphide dichloroborane can be compared with other borane complexes, such as:
-
Borane-tetrahydrofuran (BH₃·THF): : This complex is also used in hydroboration reactions but is less selective compared to this compound.
-
Borane-dimethylamine (BH₃·N(CH₃)₂): : Similar in reactivity but differs in the nature of the ligand, affecting its selectivity and stability.
-
Dibromoborane-dimethyl sulphide (BHBr₂·(CH₃)₂S): : This compound is used for the regioselective opening of epoxides, showcasing different reactivity compared to dichloroborane dimethyl sulphide.
The uniqueness of this compound lies in its high selectivity and mild reaction conditions, making it a preferred choice for specific synthetic applications.
属性
分子式 |
C2H6BCl2S |
|---|---|
分子量 |
143.85 g/mol |
InChI |
InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3; |
InChI 键 |
WUMWALPZJVFLPG-UHFFFAOYSA-N |
规范 SMILES |
[B](Cl)Cl.CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




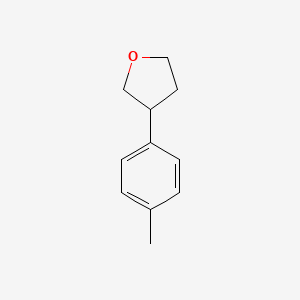
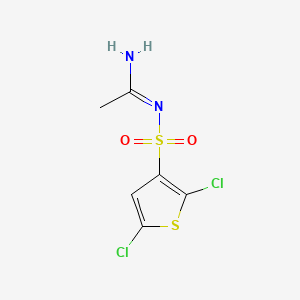
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12327124.png)
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)
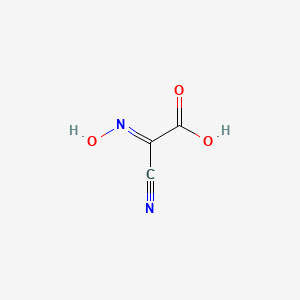
![Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II)](/img/structure/B12327127.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)
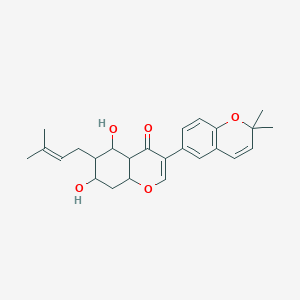
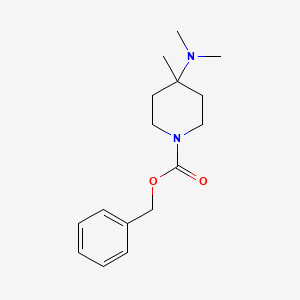
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
